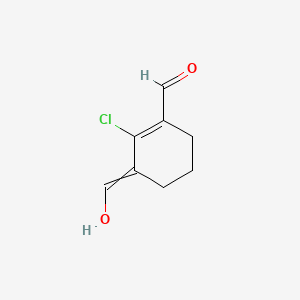











|
REACTION_CXSMILES
|
O=P(Cl)(Cl)Cl.CN([CH:9]=[O:10])C.[C:11]1(=[O:17])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.O.[CH2:19]([Cl:21])Cl>>[Cl:21][C:19]1[C:12](=[CH:11][OH:17])[CH2:13][CH2:14][CH2:15][C:16]=1[CH:9]=[O:10]
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)=O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
S1 was synthesized
|
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
CUSTOM
|
|
Details
|
The resulted reaction mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 2 h
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then cooled in ice
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 1 h
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was collected
|
|
Type
|
EXTRACTION
|
|
Details
|
the water layer was extracted with additional CH2Cl2 (40 mL×3)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
ADDITION
|
|
Details
|
The residue was taken up in a mixture of AcOEt-diethylether (3:1)
|
|
Type
|
WASH
|
|
Details
|
the mixture was washed with water (30 mL×5)
|
|
Type
|
CUSTOM
|
|
Details
|
to remove DMF
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
ADDITION
|
|
Details
|
The residue was treated with pentane (200 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
to give 4.2 g (23%) of S1 as yellow crystalline solid
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(CCCC1=CO)C=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |